



Application Notes: Immunohistochemical Analysis of c-Met Expression in Glumetinib-Treated Tumors

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|----------------------|------------|-----------|
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Introduction

Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis. [3] Overexpression of c-Met is observed in a variety of cancers, including non-small cell lung cancer (NSCLC), and is often associated with a poor prognosis.[4] Immunohistochemistry (IHC) is a vital tool for assessing c-Met protein expression in tumor tissues, identifying patients who may benefit from c-Met targeted therapies like Glumetinib, and monitoring treatment response.[4][5][6] These application notes provide a detailed protocol for IHC staining of c-Met in formalin-fixed, paraffin-embedded (FFPE) tumor tissues and guidelines for the interpretation of staining results.

Data Presentation

The efficacy of **Glumetinib** in patients with c-Met overexpressing tumors has been evaluated in clinical studies. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of **Glumetinib** (SCC244) Monotherapy in Advanced NSCLC with MET Overexpression (IHC 3+)



| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | 95% Confidence Interval (CI) |
|-----------------|--------------------|-------------------------------------|---------------------------------|
| Overall | 32 | 37.5% | 21.1% - 56.3% |
| Treatment Naïve | 12 | 41.7% | 15.2% - 72.3% |
| Pre-treated | 20 | 35.0% | 15.4% - 59.2% |

Data from a pooled analysis of two single-arm studies in patients with driver-gene negative NSCLC with MET overexpression (IHC \geq 3+).[6]

Table 2: Scoring Criteria for c-Met Immunohistochemistry

| Score | Staining Intensity | Percentage of Stained Tumor Cells | Description |
|-------|--------------------|-----------------------------------------|----------------------------------------|
| 0 | None | <50% with any intensity | No staining is observed.[7] |
| 1+ | Weak | ≥50% | Pale tan to light brown staining.[7] |
| 2+ | Moderate | ≥50% | Rich brown staining. [7] |
| 3+ | Strong | ≥50% | Dark brown or black staining.[4][5][7] |

H-Score Calculation:

The H-score provides a semi-quantitative measure of antigen expression by incorporating both the intensity and the percentage of stained cells.

H-Score = $[1 \times (\% \text{ cells } 1+)] + [2 \times (\% \text{ cells } 2+)] + [3 \times (\% \text{ cells } 3+)]$



The H-score ranges from 0 to 300.[8][9] A higher H-score indicates stronger and more widespread c-Met expression.

Experimental Protocols

This section provides a detailed methodology for the immunohistochemical staining of c-Met in FFPE tumor tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

Materials and Reagents:

- FFPE tumor tissue sections (4-5 μm) on positively charged slides
- Xylene or a xylene substitute (for deparaffinization)
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 1.5-10% normal goat serum in PBS)[1][10]
- Primary Antibody: Rabbit monoclonal anti-c-Met antibody (e.g., clone SP44)
- Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
- Avidin-Biotin-Peroxidase Complex (ABC) reagent
- Chromogen: Diaminobenzidine (DAB)
- Counterstain: Hematoxylin
- Mounting Medium
- Phosphate Buffered Saline (PBS)



Protocol:

- Deparaffinization and Rehydration:
 - Incubate slides in an oven at 60°C for 20-30 minutes.[10][11]
 - Immerse slides in xylene (or substitute) for 2-3 changes of 5 minutes each.[10][11]
 - Rehydrate sections by sequential immersion in 100% ethanol (2 x 5 minutes), 95% ethanol (1 x 5 minutes), and 70% ethanol (1 x 5 minutes).[10]
 - Rinse with distilled water for 5 minutes.[10]
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM Sodium
 Citrate buffer (pH 6.0).[10]
 - Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes.
 - Allow slides to cool in the buffer for at least 20 minutes at room temperature.
 - Rinse slides with PBS.
- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[1][11]
 - Rinse with PBS (2 x 5 minutes).
- Blocking:
 - Incubate sections with a blocking buffer (e.g., 1.5% normal goat serum) for at least 1 hour at room temperature to prevent non-specific antibody binding.[1][10]
- Primary Antibody Incubation:



- Dilute the primary anti-c-Met antibody (e.g., SP44 clone) to its optimal concentration in the blocking buffer.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
 [1]
- Secondary Antibody Incubation:
 - Rinse slides with PBS (3 x 5 minutes).
 - Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
- Signal Amplification:
 - Rinse slides with PBS (3 x 5 minutes).
 - Incubate with ABC reagent for 30-60 minutes at room temperature.
- Chromogenic Detection:
 - Rinse slides with PBS (3 x 5 minutes).
 - Apply DAB substrate solution and monitor for the development of a brown color (typically 1-10 minutes).
 - Stop the reaction by immersing the slides in distilled water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
 - Rinse thoroughly with running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol series (70%, 95%, 100%).
 - Clear in xylene (or substitute).



Mount with a permanent mounting medium.

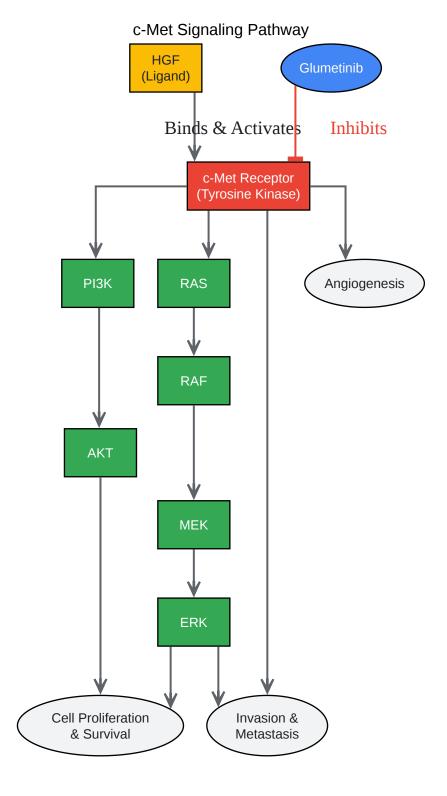
Quality Control:

- Positive Control: A tissue known to express c-Met should be included to verify the staining protocol.
- Negative Control: A slide incubated with the blocking buffer instead of the primary antibody should be included to assess non-specific staining.

Visualizations

The following diagrams illustrate the c-Met signaling pathway and the experimental workflow for immunohistochemistry.

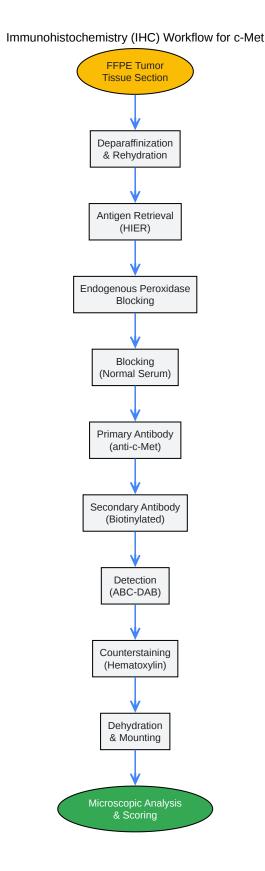




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Caption: Glumetinib inhibits the c-Met receptor, blocking downstream signaling pathways.





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Caption: A stepwise workflow for c-Met detection in FFPE tissues via IHC.



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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Haihe Biopharma Presented latest studies of MET Inhibitor SCC244 in NSCLC at ESMO ASIA Congress 2022 [haihepharma.com]
- 6. A pooled analysis of clinical outcome in driver-gene negative non-small cell lung cancer patients with MET overexpression treated with gumarontinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and clinical significance of c-Met in advanced esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific HK [thermofisher.com]
- 11. origene.com [origene.com]
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